molecular formula C14H15FN6O2 B14159983 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 674296-05-0

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B14159983
CAS No.: 674296-05-0
M. Wt: 318.31 g/mol
InChI Key: WXZPPQXQHMGTNO-UHFFFAOYSA-N
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Description

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a nitro group, and a pyrrolidinyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe pyrrolidinyl group is then added via nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is unique due to its combination of a pyrimidine core with fluorophenyl, nitro, and pyrrolidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

674296-05-0

Molecular Formula

C14H15FN6O2

Molecular Weight

318.31 g/mol

IUPAC Name

2-N-(2-fluorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H15FN6O2/c15-9-5-1-2-6-10(9)17-14-18-12(16)11(21(22)23)13(19-14)20-7-3-4-8-20/h1-2,5-6H,3-4,7-8H2,(H3,16,17,18,19)

InChI Key

WXZPPQXQHMGTNO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F

solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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